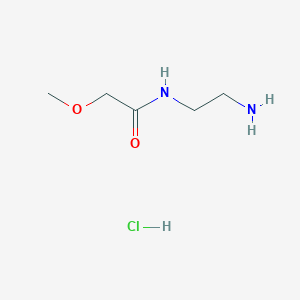

N-(2-Aminoethyl)-2-methoxyacetamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Aminoethyl)acetamide” is an organic compound used as a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Chemical Reactions Analysis

“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has been involved in various chemical reactions, demonstrating its reactivity and potential as a building block for various compounds .

Physical And Chemical Properties Analysis

The physical properties of “N-(2-Aminoethyl)acetamide” include a boiling point of 128 °C/3 mmHg, a melting point of 50 °C, and a density of 1.066 g/mL at 25 °C .

Applications De Recherche Scientifique

Pharmacological Research and Drug Development

- Anthelmintic Applications : N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a derivative of N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride, demonstrates promising anthelmintic properties. This compound shows high efficacy against nematodes, filariae, and cestodes in rodents and is particularly effective in dogs against hookworms and large roundworms, suggesting its potential for developing new anthelmintic drugs (Wollweber et al., 1979).

Biochemical Applications

- Protein Modification : 2-Imino-2-methoxyethyl 1-thioglycosides, derivatives of N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride, serve as novel reagents for attaching sugars to proteins. These derivatives have been used successfully to modify proteins like alpha-amylase and lysozyme without compromising their activities, indicating their utility in biochemical research for studying protein functions and interactions (Lee et al., 1976).

Environmental Science and Green Chemistry

- Biodegradable Chelating Agents : Studies have emphasized the environmental impact of non-biodegradable chelating agents and the necessity for biodegradable alternatives. Research on compounds like N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride could contribute to the development of environmentally friendly chelating agents for industrial, agricultural, and domestic applications. These efforts align with the broader goal of reducing persistent pollutants in aquatic systems (Pinto et al., 2014).

Chemical Synthesis and Industrial Applications

- Synthesis of Azo Disperse Dyes : The compound N-(3-Amino-4-methoxyphenyl)acetamide, closely related to N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride, is an important intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process using a Pd/C catalyst has been developed for its synthesis, demonstrating a green chemistry approach to dye production. This method highlights the potential for using N-(2-Aminoethyl)-2-methoxyacetamide hydrochloride derivatives in sustainable industrial processes (Zhang Qun-feng, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-methoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-9-4-5(8)7-3-2-6;/h2-4,6H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZWDIORURGRBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-2-methoxyacetamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2956782.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2956791.png)

![N-[[2-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2956794.png)

![4-(2,3-Dimethylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2956795.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956796.png)

![2-(4-Chlorophenyl)-2-[6-(dimethylamino)-3-pyridazinyl]acetonitrile](/img/structure/B2956803.png)